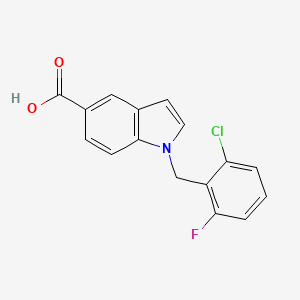

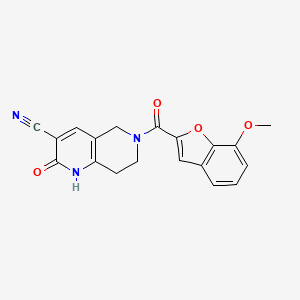

1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid" is a derivative of indole, which is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties and are often synthesized for research into new therapeutic agents.

Synthesis Analysis

The synthesis of indole derivatives can involve several strategies, including the Fischer indole synthesis, which is a classic method for constructing the indole ring system. In one study, the Fischer indole synthesis was used to create a complex indole derivative, demonstrating the versatility of this method in synthesizing indole compounds with various substituents . Another approach to synthesizing indole derivatives is the modification of existing indole rings, such as the chloromethylation of indole-2-carboxylates, which provides valuable synthetic intermediates for further chemical transformations .

Molecular Structure Analysis

Indole derivatives can exhibit a wide range of molecular structures, depending on the substituents attached to the indole core. The presence of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the molecule, which in turn can affect its biological activity. For instance, the introduction of a substituted aromatic with an electron-withdrawing group at the 2-position of the propenyl moiety was found to enhance the affinity and potency of indole-based NMDA receptor antagonists .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. A common side reaction observed during the cleavage of indole derivatives from carboxylated Wang polymer is p-hydroxybenzylation at the 2-position of the indole ring. This side reaction can be suppressed by using high concentrations of 1,2-ethanedithiol, which is crucial for obtaining the desired product . Such insights into the reactivity of indole derivatives are important for optimizing synthetic routes and minimizing unwanted side products.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "this compound" are influenced by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's lipophilicity, acidity, and overall stability. These properties are important for the compound's solubility, permeability, and interaction with biological targets. While the specific properties of "this compound" are not detailed in the provided papers, the general trends observed in halogenated indole derivatives can provide some insight into its expected behavior .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

The scientific interest in compounds like 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carboxylic acid primarily lies in their utility as intermediates in the synthesis of complex molecules. Research has focused on developing efficient synthesis methods for fluoroindolecarboxylic acids, which are valuable for their potential pharmacological activities and as key intermediates in organic synthesis. For instance, a study detailed a rational approach to access twelve fluoroindolecarboxylic acids, highlighting the importance of these compounds in synthetic chemistry due to their flexibility and simplicity in preparation. This method involves the preparation from corresponding fluoroindoles or via halogen/metal permutation, emphasizing the necessity of protecting the nitrogen atom in certain cases and revealing unexpected site-selective metalation behaviors (Schlosser, Ginanneschi, & Leroux, 2006).

Another noteworthy synthesis strategy describes a one-pot method to create 2-fluoroalkyl substituted indoles using fluorine-containing carboxylic acids. This demonstrates the versatility of incorporating fluorine into indole derivatives, which can be crucial for developing compounds with enhanced biological activity due to the unique properties imparted by the fluorine atom (Wang & Ma, 2015).

Catalytic Applications and Material Synthesis

Research on the catalytic activities of compounds related to this compound has led to innovations in material synthesis. For example, the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes has been developed to produce tetrasubstituted carbazoles. This reaction, accompanied by decarboxylation, is not only significant for synthesizing carbazole derivatives but also showcases the potential of such compounds in creating materials with solid-state fluorescence, thereby opening avenues for applications in optoelectronic devices (Yamashita, Hirano, Satoh, & Miura, 2009).

Novel Synthetic Routes and Biological Activity

Explorations into novel synthetic routes for related indole derivatives underscore the importance of these compounds in medicinal chemistry. A study outlined a new synthetic pathway for 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, illustrating its role as an inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH). This highlights the relevance of such compounds in developing new antibacterial agents, demonstrating the broad scope of applications in drug discovery and development (Li Song, 2006).

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO2/c17-13-2-1-3-14(18)12(13)9-19-7-6-10-8-11(16(20)21)4-5-15(10)19/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOZKZMKURYAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)

![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3018270.png)

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)